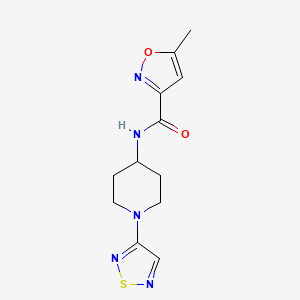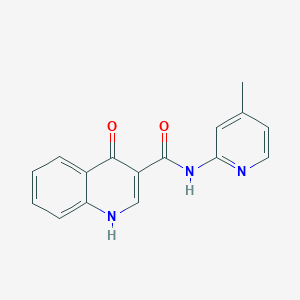
1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide, also known as GW 468, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair pathways. As such, GW 468 has been studied extensively for its ability to sensitize cancer cells to radiation and chemotherapy, as well as its potential as a standalone therapy for cancer.
Aplicaciones Científicas De Investigación
Antibacterial Activity and DNA-Gyrase Inhibition
A study investigated a series of quinolinecarboxylic acids for antibacterial activity and DNA-gyrase inhibition. This research highlighted the quantitative structure-activity relationships (QSAR) for antibacterial potency, showing strong dependence on certain molecular parameters. The cyclopropyl group emerged as significantly enhancing the quinolone's activity, presenting outstanding broad-spectrum activity both in vitro and in vivo compared to relevant standards (Domagala et al., 1988).
Polymorphic Modifications for Hypertension Treatment
Polymorphic modifications of a compound related to 1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide with diuretic properties have been found to be effective as a new hypertension remedy. The study detailed the structural differences between two polymorphic forms, offering insights into their crystal packing and potential for enhanced drug formulation (Shishkina et al., 2018).
Anion and Neutral Guest Recognition
Research on dicationic pyridine-2,6-dicarboxamide receptors demonstrated their strong binding to anions and neutral urea and amide guests. This study provided valuable information on the structural requirements for anion recognition and the potential application of these compounds in sensing technologies (Dorazco‐González et al., 2010).
Synthesis and Biological Evaluation of Pyridoquinolones
A series of pyridoquinolone derivatives were synthesized and evaluated for their antibacterial and antifungal activities. This research contributes to the development of new compounds with potential therapeutic applications, highlighting the diverse biological activities of quinolinecarboxamide derivatives (Patel & Pathak, 2012).
Fluorescent Anion Sensing in Water
Studies on bisquinolinium pyridine-2,6-dicarboxamide receptors have shown their capacity for fluorescent anion sensing in water, emphasizing the role of hydrogen bonding and the preorganized rigid structure of the receptors. This research opens avenues for the development of new sensors for environmental and biological applications (Dorazco‐González et al., 2014).
ATM Kinase Inhibition for Cancer Therapy
The discovery of novel 3-quinoline carboxamides as potent and selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase highlights the therapeutic potential of quinoline derivatives in cancer treatment. This research demonstrated efficacy in combination with DNA strand break-inducing agents in disease-relevant models, underscoring the importance of ATM kinase in cancer therapy strategies (Degorce et al., 2016).
Propiedades
IUPAC Name |
N-(4-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-10-6-7-17-14(8-10)19-16(21)12-9-18-13-5-3-2-4-11(13)15(12)20/h2-9H,1H3,(H,18,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXHEVLAQUFUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Cyclopropyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2565148.png)
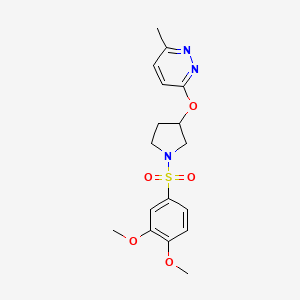
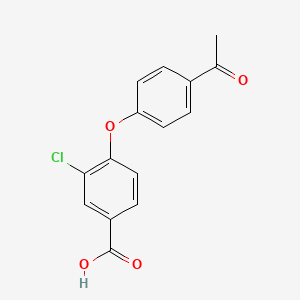
![(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2565153.png)

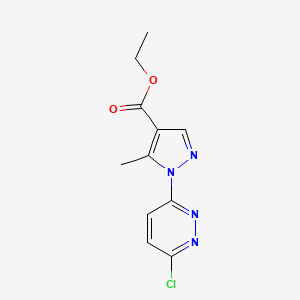
![8-(4-ethoxyphenyl)-2-(2-morpholino-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2565159.png)
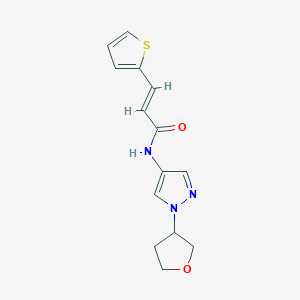

![(E)-6-ethyl-2-(3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2565163.png)
